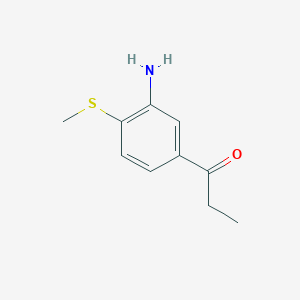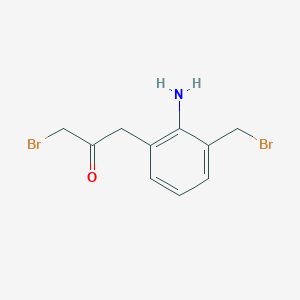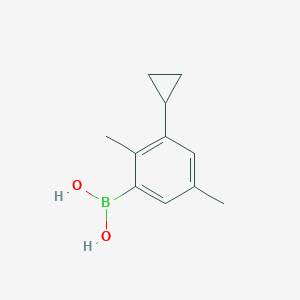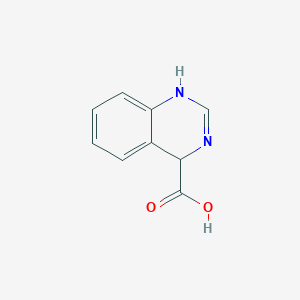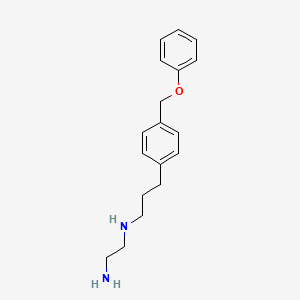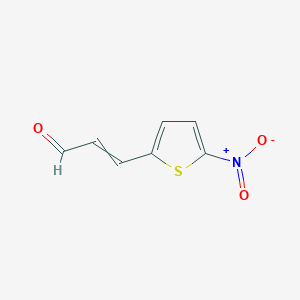
2-Propenal, 3-(5-nitro-2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Nitrothiophen-2-yl)prop-2-enal is an organic compound characterized by the presence of a nitro group attached to a thiophene ring, which is further connected to a prop-2-enal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Nitrothiophen-2-yl)prop-2-enal typically involves the nitration of thiophene followed by the formation of the prop-2-enal group. One common method includes the nitration of 2-thiophenecarboxaldehyde to yield 5-nitro-2-thiophenecarboxaldehyde, which is then subjected to a Knoevenagel condensation reaction with malononitrile to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-(5-Nitrothiophen-2-yl)propanoic acid.
Reduction: 3-(5-Aminothiophen-2-yl)prop-2-enal.
Substitution: Various halogenated derivatives of the original compound.
Scientific Research Applications
3-(5-Nitrothiophen-2-yl)prop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 3-(5-Nitrothiophen-2-yl)prop-2-enal is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect various molecular targets and pathways, including enzyme inhibition and modulation of cellular redox states.
Comparison with Similar Compounds
3-(5-Nitrothiophen-2-yl)acrylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-Nitro-2-thiophenecarboxaldehyde: Lacks the prop-2-enal moiety.
3-(5-Aminothiophen-2-yl)prop-2-enal: Similar structure but with an amino group instead of a nitro group.
Properties
CAS No. |
62391-19-9 |
|---|---|
Molecular Formula |
C7H5NO3S |
Molecular Weight |
183.19 g/mol |
IUPAC Name |
3-(5-nitrothiophen-2-yl)prop-2-enal |
InChI |
InChI=1S/C7H5NO3S/c9-5-1-2-6-3-4-7(12-6)8(10)11/h1-5H |
InChI Key |
JBJYXDKXVDRMNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


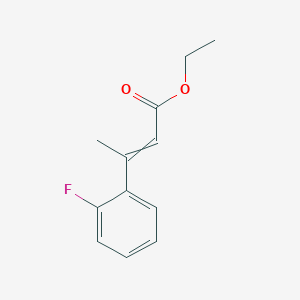
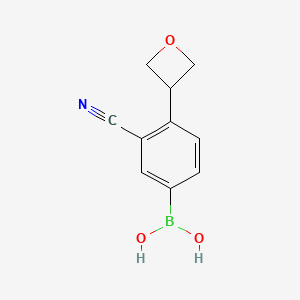
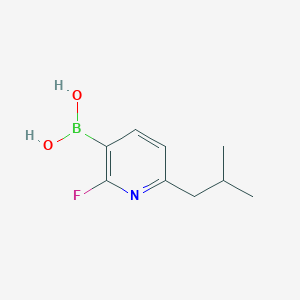
![Methyl 4-hydroxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14074929.png)
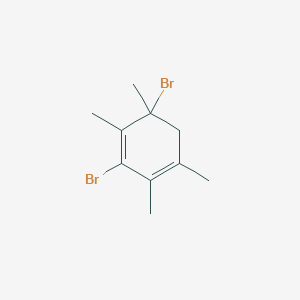
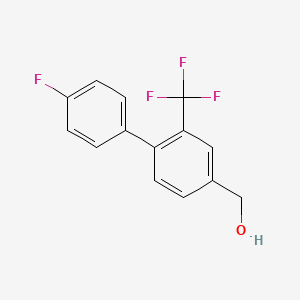
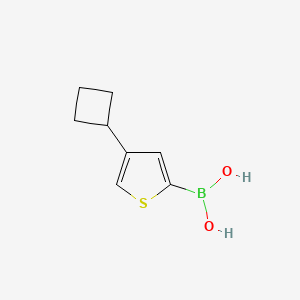
![3-(3-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B14074970.png)
![(E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14074971.png)
